Tirofiban hydrochloride

Pharmacokinetics Drug Half-Life Reversibility

Tirofiban hydrochloride is the only small-molecule (<1 kDa) GP IIb/IIIa antagonist combining rapid reversibility (functional recovery ~4h) with 6888-fold selectivity for GP IIb/IIIa over αvβ3 integrin—critical for minimizing off-target effects in endothelial and cancer metastasis research. Its dual renal (60-70%) and biliary (20-30%) clearance offers a unique pharmacokinetic model versus exclusively renally cleared alternatives like eptifibatide. With a well-defined IC50 of 9 nM, it is the validated positive control for platelet aggregation assays (PRISM, PRISM-PLUS). Choose the reference standard trusted in pivotal clinical trials.

Molecular Formula C22H37ClN2O5S
Molecular Weight 477.1 g/mol
CAS No. 142373-60-2
Cat. No. B156045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTirofiban hydrochloride
CAS142373-60-2
SynonymsAggrastat
Agrastat
L 700,462
L 700462
L-700,462
L-700462
L700,462
MK 383
MK-383
N-(butylsulfonyl)-O-(4-(4-piperidyl)butyl)-L-tyrosine
tirofiban
tirofiban hydrochloride
tirofiban hydrochloride monohydrate
Molecular FormulaC22H37ClN2O5S
Molecular Weight477.1 g/mol
Structural Identifiers
SMILESCCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl
InChIInChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1
InChIKeyKPKFFYOMPGOQRP-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tirofiban Hydrochloride (CAS 142373-60-2): Procurement-Grade GP IIb/IIIa Antagonist for Antithrombotic Research


Tirofiban hydrochloride (CAS 142373-60-2) is a non-peptide, small-molecule antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin αIIbβ3), which is the final common pathway for platelet aggregation . As a hydrochloride salt, it offers enhanced aqueous solubility for intravenous research applications . It functions as a selective and reversible inhibitor, preventing fibrinogen from binding to the GP IIb/IIIa receptor, thereby blocking platelet cross-linking and thrombus formation . Clinically validated through pivotal trials such as PRISM, PRISM-PLUS, and RESTORE, it is a cornerstone antiplatelet agent for managing acute coronary syndromes (ACS) and during percutaneous coronary intervention (PCI) [1].

Why Tirofiban Hydrochloride Cannot Be Casually Substituted with Other GP IIb/IIIa Inhibitors in Research and Development


Despite sharing a common therapeutic target, the GP IIb/IIIa antagonists—tirofiban, eptifibatide, and abciximab—differ fundamentally in their chemical structure, molecular weight, receptor binding site, pharmacodynamics, and pharmacokinetics [1]. These differences preclude simple generic substitution in research protocols. For instance, abciximab is a large monoclonal antibody fragment (∼48 kDa) with a slow dissociation rate and long biological half-life, while tirofiban is a small non-peptide molecule (<1 kDa) with rapid reversibility and a short plasma half-life [2]. Substituting one for another without accounting for these key distinctions can introduce significant variability in experimental outcomes, particularly in assays measuring platelet inhibition kinetics, bleeding time, or receptor off-rates. The following evidence provides the quantitative foundation for prioritizing tirofiban hydrochloride over its closest analogs in specific research contexts.

Tirofiban Hydrochloride: Quantifiable Differentiation Against Abciximab and Eptifibatide for Scientific Selection


Rapid Reversibility: Tirofiban's 2-Hour Half-Life vs. Abciximab's Prolonged 8-12 Hour Effect

Tirofiban hydrochloride demonstrates a significantly shorter biologic half-life of 2 hours and a faster restoration of normal hemostatic function (4 hours) compared to abciximab, which has a biologic half-life of 8-12 hours and requires up to 72 hours for platelet function to return to baseline [1][2]. This rapid reversibility is a direct consequence of its higher dissociation constant (Kd) and faster off-rate from the GP IIb/IIIa receptor [3].

Pharmacokinetics Drug Half-Life Reversibility Platelet Function Recovery

High GP IIb/IIIa Selectivity: Tirofiban's 6888-Fold Preference Over αvβ3 Integrin vs. Eptifibatide and Abciximab

Tirofiban demonstrates exceptional selectivity for the GP IIb/IIIa receptor (integrin αIIbβ3) over the αvβ3 vitronectin receptor. Its IC50 for inhibiting platelet aggregation is 9 nM, while the IC50 for inhibiting αvβ3-dependent cell adhesion is 62 μM, representing a 6888-fold selectivity margin [1]. This level of selectivity is a key differentiating feature from other small-molecule GP IIb/IIIa inhibitors like eptifibatide, which is a peptide that may have different receptor interaction profiles [2].

Receptor Binding Selectivity Integrin Off-target Effects

Non-Peptide Scaffold: Tirofiban's Predominantly Renal Clearance Profile vs. Eptifibatide

As a non-peptide small molecule, tirofiban exhibits a clearance profile distinct from the cyclic peptide eptifibatide. Tirofiban clearance is primarily renal (60-70%) with a significant biliary component (20-30%), and it undergoes negligible metabolism in humans [1]. In contrast, eptifibatide clearance is almost exclusively renal (98%) and involves partial metabolism [2]. This difference in elimination pathways can be a crucial selection criterion for in vivo studies, particularly those involving renal impairment models or where metabolite interference is a concern.

Drug Clearance Metabolism Excretion Pharmacology

Established Clinical Efficacy: Tirofiban's 32% Event Reduction in PRISM Trial vs. Placebo

Tirofiban's antithrombotic efficacy is well-established in large, randomized controlled trials. In the PRISM trial (n=3232 patients with unstable angina), tirofiban treatment resulted in a 32% reduction in the composite endpoint of death, myocardial infarction, or refractory ischemia compared to heparin alone [1]. This robust clinical evidence provides a reliable benchmark for preclinical studies seeking to model or validate therapeutic effects. While direct head-to-head comparisons with eptifibatide and abciximab in large trials have shown similar overall outcomes in specific PCI settings [2], the specific trial data for tirofiban provide a well-characterized baseline for its efficacy as a single agent.

Clinical Efficacy Acute Coronary Syndrome PCI Outcomes

Optimizing Tirofiban Hydrochloride Procurement: Key Research Applications Supported by Evidence


Investigating Rapid-Onset, Rapid-Offset Antiplatelet Mechanisms in Surgical or Bleeding Models

The 2-hour half-life and 4-hour functional recovery of tirofiban, contrasted with abciximab's 72-hour recovery, make it the preferred agent for studies where a short duration of action is critical. This includes research on perioperative bleeding management, trauma models, or combination therapy with other anticoagulants where rapid reversal of antiplatelet effects is necessary to mitigate hemorrhage risk [1].

Studies Requiring High Selectivity for the GP IIb/IIIa Receptor with Minimal αvβ3 Interference

The 6888-fold selectivity of tirofiban for GP IIb/IIIa over the αvβ3 integrin positions it as the superior choice for research where off-target effects on vascular cell adhesion, migration, or angiogenesis (all αvβ3-mediated processes) must be minimized [1]. This is particularly relevant in endothelial cell biology, cancer metastasis research (where αvβ3 plays a role), and studies of vascular inflammation .

Pharmacokinetic Modeling in Renal Impairment and Multi-Organ Clearance Studies

Tirofiban's unique clearance profile—60-70% renal and 20-30% biliary—offers a more complex pharmacokinetic model compared to the >98% renal clearance of eptifibatide [1]. Researchers investigating drug disposition in renal insufficiency, or those seeking to understand the interplay between renal and hepatic elimination pathways, will find tirofiban a more informative tool compound due to its dual-route excretion and negligible metabolism .

Validation of Platelet Aggregation Assays and Antithrombotic Efficacy Models

With a well-defined IC50 of 9 nM for inhibiting ADP-induced platelet aggregation and robust clinical validation from trials like PRISM (32% MACE reduction), tirofiban serves as an ideal positive control and reference standard [1]. It is invaluable for calibrating and validating new in vitro platelet function assays (e.g., aggregometry, flow cytometry) and in vivo thrombosis models, ensuring that experimental systems are sensitive and reproducible .

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